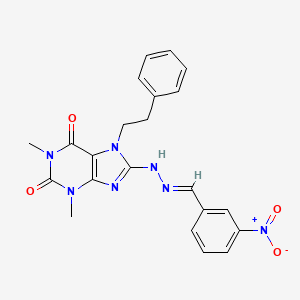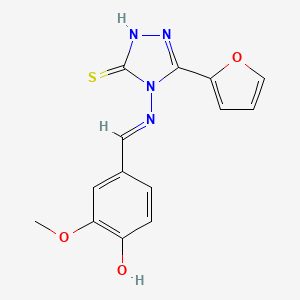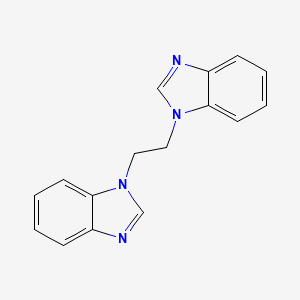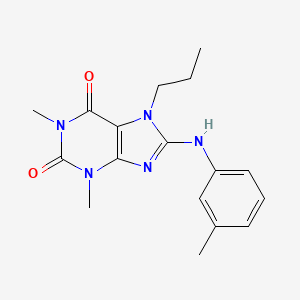![molecular formula C20H22N4O2S B15078889 (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B15078889.png)
(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone ring, a dimethylamino group, and a methoxybenzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Benzylidene Hydrazone: This step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine to form the benzylidene hydrazone.
Final Coupling Reaction: The final step involves the coupling of the benzylidene hydrazone with the thiazolidinone intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various hydrazones or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide.
Condensation: Aldehydes, ketones, acetic acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Condensation: Hydrazones, Schiff bases.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
- Uniqueness : The presence of the methoxybenzyl group in the target compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other thiazolidinone derivatives with different substituents.
Similar Compounds:
Eigenschaften
Molekularformel |
C20H22N4O2S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S/c1-24(2)16-8-4-15(5-9-16)13-21-23-20-22-19(25)18(27-20)12-14-6-10-17(26-3)11-7-14/h4-11,13,18H,12H2,1-3H3,(H,22,23,25)/b21-13+ |
InChI-Schlüssel |
NRLCGMQRZJDWDC-FYJGNVAPSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B15078820.png)


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078834.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078838.png)

![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B15078850.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15078865.png)
![2,6-Diphenyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15078867.png)
phosphonium bromide](/img/structure/B15078873.png)


![5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078906.png)
